molecular formula C10H13Cl2NO B1400822 4-(3,4-Dichlorophenoxyl)butan-1-amine CAS No. 333799-80-7

4-(3,4-Dichlorophenoxyl)butan-1-amine

Cat. No. B1400822
M. Wt: 234.12 g/mol
InChI Key: CCCVNISIUDHMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenoxyl)butan-1-amine , also known as 3,4-DCPBA , is a synthetic organic compound. Its chemical formula is C10H13Cl2NO , and its molecular weight is approximately 234.12 g/mol .

Scientific Research Applications

Asymmetric Synthesis of Amines

4-(3,4-Dichlorophenoxyl)butan-1-amine can be used in the asymmetric synthesis of amines. Ellman et al. (2002) described N-tert-Butanesulfinyl imines as versatile intermediates for this purpose, providing a method for efficiently synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Chemical Library Construction

Chiang et al. (2009) utilized butan-1-amine, a simplified structural core compound, in constructing a minilibrary via solution-phase synthesis. This method involved coupling core amino compounds with carboxylic acids to explore their cytotoxic effects on cells (Chiang et al., 2009).

Crystal Structure Analysis

Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through spectroscopic techniques and single crystal X-ray diffraction. This research contributes to the understanding of crystal structures in chemical compounds (Jebas et al., 2013).

Hemostatic and Wound Healing Applications

Phuong et al. (2019) explored the use of catechol moiety, conjugated to polymers, for developing bio-adhesive materials. These materials showed potential as hemostatic and wound-healing agents, demonstrating the biomedical applications of chemical compounds like 4-(3,4-Dichlorophenoxyl)butan-1-amine (Phuong et al., 2019).

properties

IUPAC Name

4-(3,4-dichlorophenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCVNISIUDHMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenoxy)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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